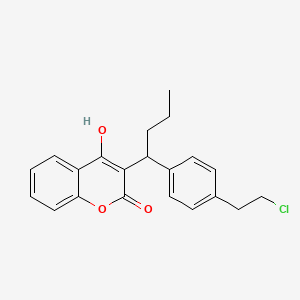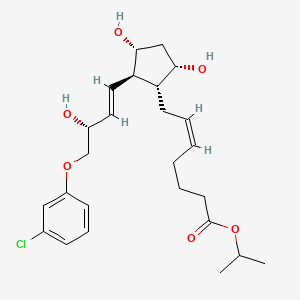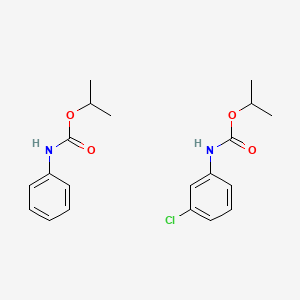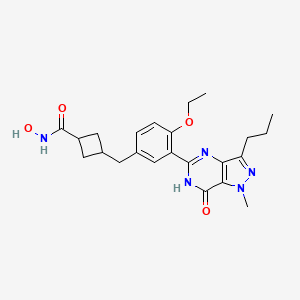
CPI-7c
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CPI-7c is a unique small-molecule inhibitor of MDM2. CPI-7c inhibits MDM2-p53 interaction and promotes MDM2 degradation. CPI-7c binds to both RING and N-terminal domains of MDM2 to promote its ubiquitin-mediated degradation and p53 stabilization.
Aplicaciones Científicas De Investigación
Effectiveness of CPI Model in Education : Sunarti et al. (2018) explored the effectiveness of the CPI (Construction, Production, and Implementation) model in improving the positive attitude toward science among pre-service physics teachers. This study highlighted how CPI models can be effective in educational settings (Sunarti et al., 2018).
CPI in Health Expenditures : Dunn et al. (2018) provided guidance on selecting appropriate price indexes for adjusting health expenditures for inflation, comparing various indexes including the Consumer Price Index (CPI) (Dunn et al., 2018).
CPI in Economic Forecasting : Aiken (1999) demonstrated the use of an artificial neural network in forecasting the Consumer Price Index (CPI) in the USA, indicating the potential of advanced computational techniques in economic forecasting (Aiken, 1999).
CPI and Price Index Formulation : Białek (2020) proposed a hybrid price index formula for CPI measurement, providing a new perspective in price index theory and methodology (Białek, 2020).
CPI in Time-Series Forecasting : Costales (2021) used Box-Jenkins time series analysis to forecast the Consumer Price Index in the Philippines, showcasing the application of statistical methods in economic data analysis (Costales, 2021).
Propiedades
Número CAS |
1613078-24-2 |
|---|---|
Nombre del producto |
CPI-7c |
Fórmula molecular |
C22H18N2O3 |
Peso molecular |
358.4 |
Nombre IUPAC |
(2E)-1-(3,4-Dimethoxyphenyl)-3-(9H-pyrido[3,4-b]indol-1-yl)-2-propen-1-one |
InChI |
InChI=1S/C22H18N2O3/c1-26-20-10-7-14(13-21(20)27-2)19(25)9-8-18-22-16(11-12-23-18)15-5-3-4-6-17(15)24-22/h3-13,24H,1-2H3/b9-8+ |
Clave InChI |
ZWEQPXSQLZNQEM-CMDGGOBGSA-N |
SMILES |
O=C(C1=CC=C(OC)C(OC)=C1)/C=C/C2=NC=CC3=C2NC4=C3C=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CPI-7c; CPI7c; CPI 7c |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(5Z)-5-[(4-Fluoro-2-hydroxyphenyl)methylene]-2-(tetrahydro-1-(2H)-pyridazinyl)-4(5H)-thiazolone](/img/structure/B606729.png)
![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)
![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)
![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)
